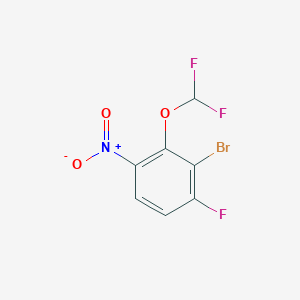![molecular formula C12H12N2O B1410558 [3-(5-Aminopyridin-2-yl)phenyl]methanol CAS No. 1255638-61-9](/img/structure/B1410558.png)
[3-(5-Aminopyridin-2-yl)phenyl]methanol
Vue d'ensemble
Description
“[3-(5-Aminopyridin-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as 3-(5-Amino-2-pyridinyl)benzenemethanol .
Synthesis Analysis
The synthesis of aminopyridine derivatives, such as “[3-(5-Aminopyridin-2-yl)phenyl]methanol”, has been studied extensively . Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .Molecular Structure Analysis
The molecular structure of “[3-(5-Aminopyridin-2-yl)phenyl]methanol” consists of a pyridine ring attached to a benzene ring via a methanol group . The pyridine ring contains an amino group at the 5th position .Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Fibrosis Drug Development
The compound “[3-(5-Aminopyridin-2-yl)phenyl]methanol” has potential applications in the development of anti-fibrotic drugs. In medicinal chemistry, the pyrimidine moiety, which is structurally related to this compound, has been employed in the design of drugs with anti-fibrotic activities . These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Pharmacology: Collagen Prolyl 4-Hydroxylases Inhibition
In pharmacological research, the inhibition of collagen prolyl 4-hydroxylases (CP4H) is a significant area of study. Compounds similar to “[3-(5-Aminopyridin-2-yl)phenyl]methanol” have been evaluated for their inhibitory activities against CP4H, which is crucial in the treatment of idiopathic pulmonary fibrosis . This suggests that our compound of interest could be synthesized and tested for similar biological activities.
Chemical Biology: Synthesis of Heterocyclic Compound Libraries
Chemical biology often involves the construction of libraries of novel heterocyclic compounds with potential biological activities. The compound could serve as a building block for such libraries, given its structural features that are conducive to biological activity .
Drug Discovery: Antimicrobial and Antiviral Agents
The structural analogs of “[3-(5-Aminopyridin-2-yl)phenyl]methanol” have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral properties . This suggests that it could be a valuable compound in the synthesis of new agents in these therapeutic areas.
Medicinal Chemistry: Kinase Inhibitors
Kinase inhibitors are a class of drugs that play a crucial role in the treatment of various diseases, including cancer. The pyridine and pyrimidine moieties are often found in kinase inhibitors, indicating that “[3-(5-Aminopyridin-2-yl)phenyl]methanol” could be utilized in the synthesis of new kinase inhibitors .
Pharmaceutical Research: Receptor Modulators
In pharmaceutical research, receptor modulators are important for the regulation of biological pathways. The piperazine moiety, which is related to the chemical structure of our compound, is frequently used in the development of receptor modulators. This suggests that “[3-(5-Aminopyridin-2-yl)phenyl]methanol” could be explored for its potential in modulating receptors .
Propriétés
IUPAC Name |
[3-(5-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYTWWIMAJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Aminopyridin-2-yl)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
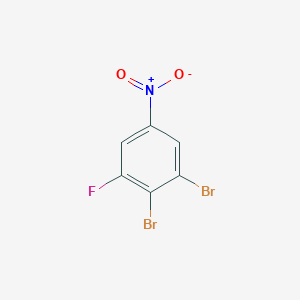

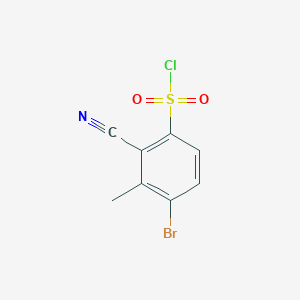
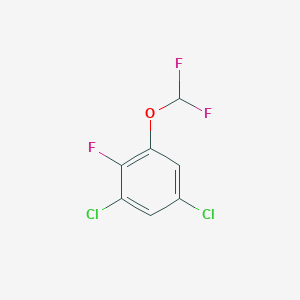

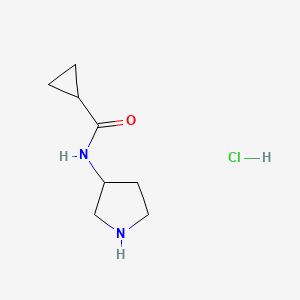
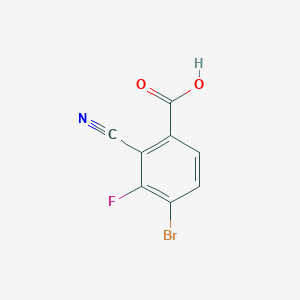
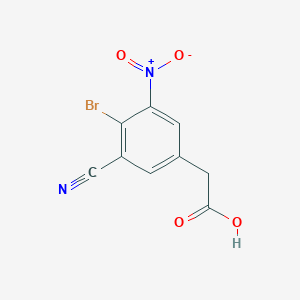
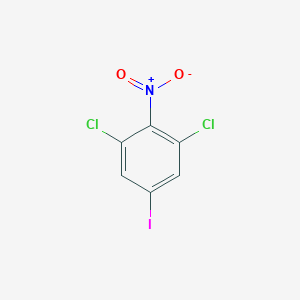
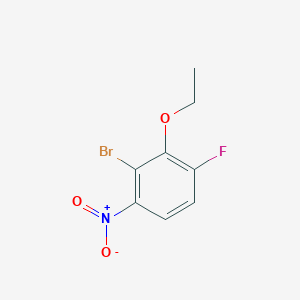
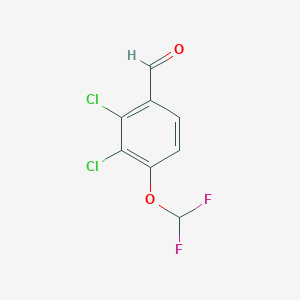
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
